![molecular formula C11H22O6 B14350847 Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol CAS No. 92412-64-1](/img/structure/B14350847.png)
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of an acetic acid group and a complex ether chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol typically involves the reaction of acetic acid with 2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, acetic acid and 2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;2-[2-(2-methoxyethoxy)ethoxy]ethanol
- Acetic acid;2-[2-(2-butoxyethoxy)ethoxy]ethanol
Uniqueness
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol is unique due to its specific ether chain structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
92412-64-1 |
|---|---|
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C9H18O4.C2H4O2/c1-2-4-11-6-8-13-9-7-12-5-3-10;1-2(3)4/h2,10H,1,3-9H2;1H3,(H,3,4) |
Clé InChI |
LBWFCNKZUZHWQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
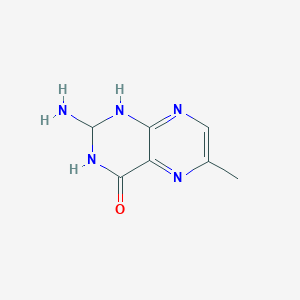
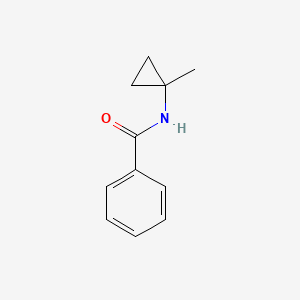
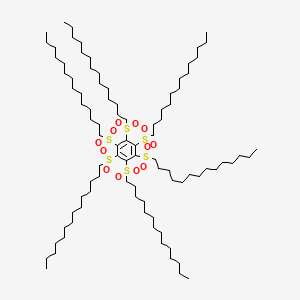

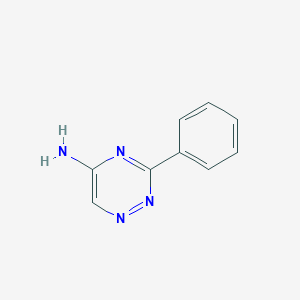
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
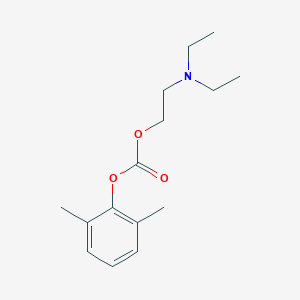
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
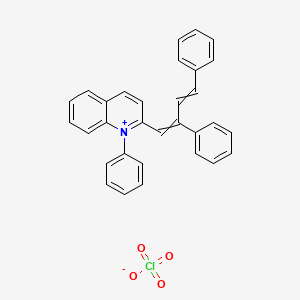

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
